molecular formula C7H6O2S B8578145 3-methyl-4H-thieno[2,3-c]furan-6-one

3-methyl-4H-thieno[2,3-c]furan-6-one

Cat. No.: B8578145
M. Wt: 154.19 g/mol
InChI Key: WETTXCBIHYKVBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-methyl-4H-thieno[2,3-c]furan-6-one is an organic compound with the molecular formula C7H8OS It is a bicyclic compound that contains both a furan and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methyl-4H-thieno[2,3-c]furan-6-one can be achieved through several methods. One common approach involves the cyclization of an acyclic precursor. For example, the synthesis of 2,3-Dihydro-6-methylthieno[2,3-c]furan, a related compound, has been reported using an acyclic precursor . The reaction conditions typically involve the use of a catalyst and specific temperature and pressure settings to facilitate the cyclization process.

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. it is likely that similar methods to those used in laboratory synthesis could be scaled up for industrial production, involving the use of larger reactors and optimized reaction conditions to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: 3-methyl-4H-thieno[2,3-c]furan-6-one can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The specific conditions and reagents used in these reactions can vary depending on the desired outcome.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like lithium aluminum hydride. Substitution reactions may involve the use of halogens or other electrophiles to introduce new functional groups into the molecule.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions could produce thiols or other reduced forms of the compound.

Scientific Research Applications

3-methyl-4H-thieno[2,3-c]furan-6-one has several potential applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology and medicine, its unique structure may allow it to interact with specific biological targets, making it a candidate for drug development. Additionally, its properties could make it useful in industrial applications, such as the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 3-methyl-4H-thieno[2,3-c]furan-6-one is not well-understood. its effects are likely mediated through interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. Further research is needed to elucidate the precise mechanisms by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-methyl-4H-thieno[2,3-c]furan-6-one include other bicyclic furan and thiophene derivatives, such as 2,3-Dihydro-6-methylthieno[2,3-c]furan . These compounds share structural similarities but may differ in their chemical properties and reactivity.

Uniqueness: this compound is unique due to its specific arrangement of the furan and thiophene rings, which can influence its chemical behavior and potential applications. Its distinct structure may confer unique properties that are not observed in other related compounds, making it a valuable subject of study in various fields of research.

Properties

Molecular Formula

C7H6O2S

Molecular Weight

154.19 g/mol

IUPAC Name

3-methyl-4H-thieno[2,3-c]furan-6-one

InChI

InChI=1S/C7H6O2S/c1-4-3-10-6-5(4)2-9-7(6)8/h3H,2H2,1H3

InChI Key

WETTXCBIHYKVBA-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC2=C1COC2=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

In a 50 mL round bottom flask, 3-(Hydroxymethyl)-4-methylthiophene-2-carboxylic acid (440 mg, 2.56 mmol, 1.0 eq) was suspended in dichloromethane (5 mL). To above mixture was added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride (735 mg, 3.83 mmol, 1.5 eq). The reaction was stirred at r.t. for 18 hr, washed with brine and water. The organic phase was dried over MgSO4, filtered and concentrated. LC-MS (IE, m/z): 155.1 [M+1]+; 1H NMR (500 MHz, CDCl3, δ in ppm): 7.44 (1H, s), 5.14 (2H, s), 2.24 (3H, s);
Quantity
440 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
735 mg
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.